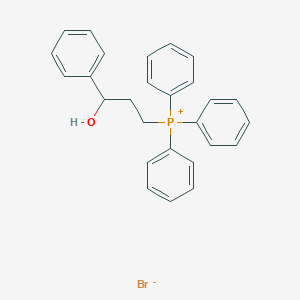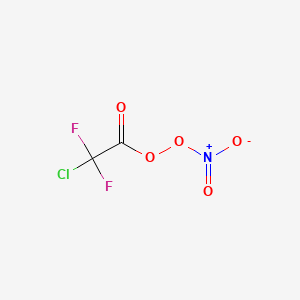
Peroxide, chlorodifluoroacetyl nitro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, chlorodifluoroacetyl nitro is a chemical compound known for its unique reactivity and applications in various fields. It is characterized by the presence of both peroxide and nitro functional groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of peroxide, chlorodifluoroacetyl nitro typically involves the reaction of chlorodifluoroacetic anhydride with appropriate reagents under controlled conditions. One common method includes generating the compound in situ from chlorodifluoroacetic anhydride, which is then used in various chlorodifluoromethylation reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Peroxide, chlorodifluoroacetyl nitro undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: The nitro group can be reduced to form amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include copper (II) catalysts and pyridine additives, which facilitate the chlorodifluoromethylation of alkenes . Major products formed from these reactions include various chlorodifluoromethylated compounds.
Scientific Research Applications
Peroxide, chlorodifluoroacetyl nitro has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in fluorine chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of peroxide, chlorodifluoroacetyl nitro involves its ability to act as both an oxidizing and reducing agent. The peroxide group can donate oxygen to various substrates, while the nitro group can accept electrons, leading to the formation of different products. These reactions often involve complex molecular pathways and interactions with specific molecular targets.
Comparison with Similar Compounds
Peroxide, chlorodifluoroacetyl nitro can be compared to other nitro and peroxide compounds:
Nitro Compounds: Similar to other nitro compounds, it can undergo reduction to form amines.
Peroxide Compounds: Like other peroxides, it can participate in oxidation reactions.
Some similar compounds include nitromethane, nitrobenzene, and hydrogen peroxide . The unique combination of both peroxide and nitro groups in this compound makes it distinct and valuable for specific applications.
Properties
CAS No. |
157043-72-6 |
|---|---|
Molecular Formula |
C2ClF2NO5 |
Molecular Weight |
191.47 g/mol |
IUPAC Name |
nitro 2-chloro-2,2-difluoroethaneperoxoate |
InChI |
InChI=1S/C2ClF2NO5/c3-2(4,5)1(7)10-11-6(8)9 |
InChI Key |
QOIJNUMOQUWVKB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)Cl)OO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
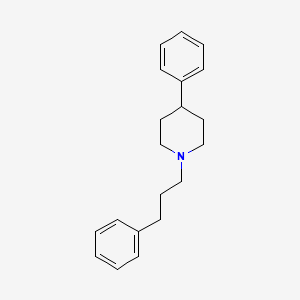
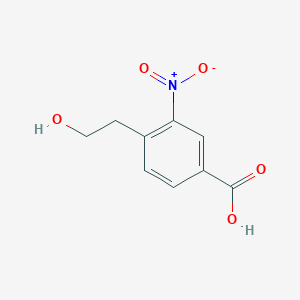
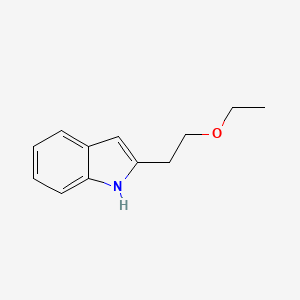
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)

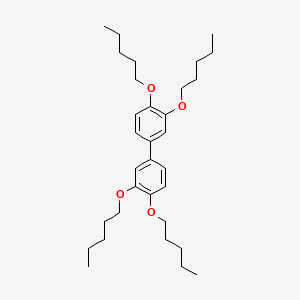
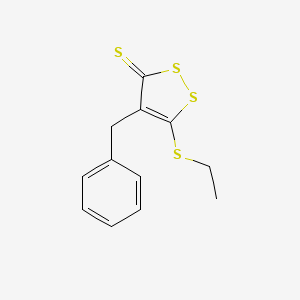
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
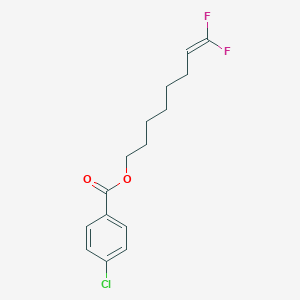
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
